Product packaging for 1-Methoxycarbonyl-4-formylazulene(Cat. No.:CAS No. 43110-60-7)

1-Methoxycarbonyl-4-formylazulene

Cat. No.: B13821950
CAS No.: 43110-60-7
M. Wt: 214.22 g/mol
InChI Key: JGADTJRHGIFPNG-UHFFFAOYSA-N
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Description

Conceptual Framework of Non-Benzenoid Aromatic Hydrocarbons in Organic Chemistry

Organic compounds that exhibit aromaticity but lack a benzene (B151609) ring are classified as non-benzenoid aromatic hydrocarbons. rsc.org These molecules, while adhering to Hückel's rule for aromaticity, often display distinct physical and chemical characteristics compared to their benzenoid counterparts. rsc.org Azulene (B44059) is a prime example of this class, composed of a fused five-membered and seven-membered ring system. rsc.org Unlike its colorless isomer naphthalene, azulene is characterized by a striking blue color. eurekalert.org

Investigation of Unique Electronic and Structural Characteristics of Azulene Systems

The fusion of a cyclopentadienyl (B1206354) anion and a tropylium (B1234903) cation within the azulene core results in a non-uniform electron distribution, giving rise to a significant dipole moment and a small HOMO-LUMO gap. nih.govmdpi.com This inherent electronic imbalance is the source of many of azulene's distinctive properties. The electron-rich five-membered ring and the electron-poor seven-membered ring dictate its reactivity, with electrophilic substitutions typically occurring at the 1- and 3-positions and nucleophilic additions at the 4-, 6-, and 8-positions. mdpi.com

The specific compound of interest, 1-Methoxycarbonyl-4-formylazulene, features electron-withdrawing substituents on both rings. The methoxycarbonyl group at the 1-position and the formyl group at the 4-position are expected to significantly modulate the electronic properties of the parent azulene skeleton. The presence of these groups can enhance the electrophilicity of the seven-membered ring. mdpi.com

A known synthesis route to this compound starts from 4-methylazulene (B15341443) bearing a methoxycarbonyl group at the 1-position. mdpi.com This precursor reacts with N,N-dimethylformamide dimethyl acetal (B89532) to form an enamine intermediate, which is then oxidized with sodium periodate (B1199274) (NaIO4) to yield the final aldehyde product. mdpi.com

PropertyValue
Molecular Formula C₁₃H₁₀O₃
CAS Number 43110-60-7

One of the most fascinating aspects of azulene chemistry is its violation of Kasha's rule, exhibiting fluorescence from its second excited singlet state (S2) to the ground state (S0). nih.gov This anomalous emission is attributed to a large energy gap between the S2 and S1 states, which slows down internal conversion. diva-portal.org The fluorescence properties of azulene derivatives are highly sensitive to the nature and position of substituents. eurekalert.org While the introduction of electron-donating groups has been shown to induce intense fluorescence, the specific fluorescence behavior of this compound is not detailed in the available literature. However, it is known that the electronic properties of substituents on the azulene ring can modulate the fluorescence wavelength. eurekalert.org

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that governs the electronic and optical properties of a molecule. nih.gov Azulene is known for its relatively small HOMO-LUMO gap compared to its isomer, naphthalene. nih.gov This small energy gap is responsible for its absorption of visible light and its characteristic blue color. rsc.org

Overview of Current Research Directions in Azulene Derivatives

The unique properties of azulenes have propelled research into their application in various fields. Azulene-containing polymers are being explored for their potential in organic electronics, including organic field-effect transistors (OFETs) and photovoltaic cells. nih.gov The ability to functionalize the azulene core allows for the fine-tuning of its electronic properties to suit specific applications. eurekalert.org

In the realm of medicinal chemistry, azulene derivatives have shown promise for various therapeutic applications, including anti-ulcer and antineoplastic activities. nih.gov The biological activity is often dependent on the nature of the substituents, with derivatives bearing electron-withdrawing groups showing notable effects. nih.gov Furthermore, the stimuli-responsive nature of some azulene derivatives has led to their investigation as sensors and imaging agents. mdpi.com The synthesis of highly functionalized azulenes, including those with aryl groups, is a key area of research to expand their practical applications. eurekalert.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10O3 B13821950 1-Methoxycarbonyl-4-formylazulene CAS No. 43110-60-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

43110-60-7

Molecular Formula

C13H10O3

Molecular Weight

214.22 g/mol

IUPAC Name

methyl 4-formylazulene-1-carboxylate

InChI

InChI=1S/C13H10O3/c1-16-13(15)12-7-6-10-9(8-14)4-2-3-5-11(10)12/h2-8H,1H3

InChI Key

JGADTJRHGIFPNG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C2C1=CC=CC=C2C=O

Origin of Product

United States

Reactivity and Derivatization Chemistry of 1 Methoxycarbonyl 4 Formylazulene and Analogs

Electrophilic and Nucleophilic Reactivity Patterns on the Azulene (B44059) Core

The azulene nucleus is characterized by a π-electron system that is polarized, with the five-membered ring being electron-rich and the seven-membered ring being electron-deficient. mdpi.commdpi.com This inherent polarity governs its reactivity towards both electrophiles and nucleophiles.

Reactivity at C1 and C3 Positions of Azulene

The C1 and C3 positions of the azulene core are the most electron-rich and, therefore, the most susceptible to electrophilic attack. mdpi.comresearchgate.net This high reactivity is a consequence of the significant contribution of the tropylium (B1234903) cation structure to the resonance hybrid, which localizes negative charge on the five-membered ring. mdpi.com Electrophilic substitution reactions, such as Friedel-Crafts acylation, Vilsmeier-Haack formylation, and coupling with diazonium salts, preferentially occur at these positions. nih.gov The presence of electron-withdrawing groups, like the methoxycarbonyl group in 1-methoxycarbonyl-4-formylazulene, can modulate this reactivity but the fundamental preference for electrophilic attack at the available C3 position remains.

Conversely, these positions are less prone to nucleophilic attack unless activated by appropriate leaving groups. The introduction of substituents can, however, alter this behavior. For instance, the presence of electron-withdrawing groups at C1 and C3 can facilitate nucleophilic substitution at these positions. mdpi.com

Reactivity at the C6 Position of Azulene

The seven-membered ring of the azulene nucleus, being electron-deficient, is the preferred site for nucleophilic attack. mdpi.comnih.gov Specifically, the C4, C6, and C8 positions are susceptible to nucleophilic addition. In the case of this compound, the presence of electron-withdrawing substituents on the five-membered ring further enhances the electrophilicity of the seven-membered ring, making it more reactive towards nucleophiles. sciforum.net

Nucleophilic attack at the C6 position is a well-documented phenomenon. mdpi.com Various nucleophiles, including amines, alkoxides, and carbanions, have been shown to add to this position. mdpi.comsciforum.net This reactivity can be exploited for the synthesis of a variety of 6-substituted azulene derivatives. For instance, vicarious nucleophilic substitution (VNS) of hydrogen at the C6 position has been achieved using reagents like 4-amino-1,2,4-triazole. sciforum.net

PositionTypical ReactivityInfluencing Factors
C1/C3 Electrophilic SubstitutionElectron-donating groups enhance reactivity; electron-withdrawing groups can enable nucleophilic substitution.
C6 Nucleophilic Addition/SubstitutionElectron-withdrawing groups on the 5-membered ring increase susceptibility to nucleophilic attack.

Transformations Involving the Formyl Group of this compound

The formyl group at the C4 position of this compound is a versatile functional handle that can undergo a wide range of chemical transformations, providing access to a diverse array of azulene derivatives.

Aldol and Knoevenagel Condensation Reactions

The aldehyde functionality readily participates in condensation reactions with active methylene (B1212753) compounds. The Knoevenagel condensation, a base-catalyzed reaction between an aldehyde or ketone and a compound with an active methylene group, is a prominent example. beilstein-journals.orgresearchgate.net In the context of this compound, this reaction allows for the extension of the conjugated system by introducing a new carbon-carbon double bond at the C4 position. Similarly, Aldol condensation reactions can be employed to create new carbon-carbon bonds. researchgate.net These reactions are valuable for the synthesis of azulene-containing chromophores and other functional materials.

Reductive Amination and Imine Formation

The formyl group can be converted to an amino group via reductive amination. mdpi.comresearchgate.net This one-pot reaction typically involves the initial formation of an imine or iminium ion by reacting the aldehyde with an amine, followed by reduction with a suitable reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. researchgate.net This process provides a direct route to various primary, secondary, and tertiary amines derived from the azulene scaffold. The intermediate imines can also be isolated if desired.

Synthesis of Ethynyl (B1212043) Azulenes via Corey-Fuchs and Seyferth-Gilbert Reactions

The transformation of the formyl group into an ethynyl group is a key step in the synthesis of extended π-conjugated azulene systems. Two powerful methods for this one-carbon homologation are the Corey-Fuchs reaction and the Seyferth-Gilbert homologation.

The Corey-Fuchs reaction involves a two-step process. organic-chemistry.org First, the aldehyde is treated with a phosphine-ylide generated from carbon tetrabromide and triphenylphosphine (B44618) to form a dibromoalkene. Subsequent treatment with a strong base, such as n-butyllithium, effects a Fritsch-Buttenberg-Wiechell rearrangement to yield the terminal alkyne. organic-chemistry.org

The Seyferth-Gilbert homologation offers a more direct, one-step conversion of aldehydes to terminal alkynes. synarchive.comorganic-chemistry.orgwikipedia.org This reaction utilizes dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) or the more stable dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent). wikipedia.orgresearchgate.net The reaction proceeds through the formation of a vinylidene carbene intermediate, which then rearranges to the alkyne. organic-chemistry.org This method is often preferred due to its milder reaction conditions and broader substrate scope.

ReactionReagentsProduct
Knoevenagel Condensation Active methylene compound, baseα,β-Unsaturated carbonyl/nitrile
Reductive Amination Amine, reducing agent (e.g., NaBH3CN)Amine
Corey-Fuchs Reaction CBr4, PPh3, then n-BuLiTerminal Alkyne
Seyferth-Gilbert Homologation Dimethyl (diazomethyl)phosphonate, baseTerminal Alkyne

Reactions of the Methoxycarbonyl Group and Related Esters

The methoxycarbonyl group at the 1-position of the azulene nucleus, as seen in this compound, and related ester functionalities are pivotal in the derivatization of azulene compounds. These groups can undergo several important transformations, including hydrolysis, esterification, and decarboxylation, which serve as key steps in the synthesis of more complex azulene structures.

Hydrolysis and Esterification Transformations

The hydrolysis of azulene-1-carboxylic acid esters to their corresponding carboxylic acids is a fundamental transformation in azulene chemistry. For instance, treatment of an azulene ester with sodium hydroxide (B78521) in refluxing ethanol (B145695) can yield the corresponding carboxylic acid. This carboxylic acid can then be converted back to an ester, such as by reaction with diazomethane, providing a route to different ester derivatives. nih.gov This process is significant as the reactivity of azulene carboxylic acids and their esters can differ, influencing subsequent reactions. acs.org

The interconversion between the ester and carboxylic acid allows for the strategic protection and activation of the 1-position of the azulene ring. For example, azulene-1-carboxylic acid can be prepared from its methyl ester, highlighting the reversible nature of this functional group transformation. mdpi.com The specific conditions for these reactions, such as the choice of base or acid and the reaction temperature, are crucial for achieving high yields and avoiding unwanted side reactions on the sensitive azulene core.

Decarboxylation Processes

Decarboxylation, the removal of a carboxyl group, is a significant reaction for azulene-1-carboxylic acids, often produced from the hydrolysis of esters like this compound. The decarboxylation of azulene-1-carboxylic acid has been studied under various conditions. In acidic aqueous media, the reaction mechanism is notably dependent on the acid concentration. acs.orgchegg.com At low acidities, the rate-determining step is a slow proton transfer, while at higher acidities, carbon-carbon bond cleavage of a protonated intermediate becomes dominant. acs.org This has been supported by carbon-13 isotope effect studies, which show a significant isotope effect at higher acidities, consistent with C-C bond breaking being the slow step. acs.orgacs.org

Cycloaddition and Annulation Reactions Leading to Fused Azulene Systems

The unique electronic structure of the azulene core in compounds like this compound makes it a versatile platform for the construction of complex polycyclic aromatic systems through cycloaddition and annulation reactions. These reactions leverage the π-electron system of the azulene nucleus to build additional rings, leading to novel structures with interesting electronic and photophysical properties.

[8+2] Cycloaddition Reactions with Diverse Dienophiles

Azulenes can act as the 8π component in [8+2] cycloaddition reactions with various electron-deficient 2π components (dienophiles). This reaction is a powerful method for the synthesis of hydroazulene and azulene-fused systems. For example, 2H-cyclohepta[b]furan-2-ones, which can be considered as masked tropone (B1200060) derivatives, undergo [8+2] cycloaddition with electron-rich olefins like enamines and enol ethers to form azulene derivatives. nih.gov The reaction with enamines proceeds through a strained bridged intermediate, which then undergoes decarboxylation and elimination to yield the azulene product. researchgate.net

The regioselectivity of these cycloadditions can be influenced by the substituents on both the azulene and the dienophile. mdpi.com The reaction of azulenes with dienophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) can lead to various fused systems, and the outcome can be highly dependent on the substitution pattern of the azulene starting material. researchgate.net These [8+2] cycloaddition reactions provide a direct route to complex fused azulenes that would be difficult to access through other synthetic methods.

Intramolecular Cyclization Pathways for Polycyclic Assembly

Intramolecular cyclization reactions of appropriately functionalized azulene derivatives offer a strategic approach to the synthesis of polycyclic and fused azulene systems. These reactions involve the formation of a new ring by connecting two positions within the same azulene-containing molecule. For instance, 1-ethynylazulenes bearing a suitable functional group on a phenyl substituent can undergo intramolecular cyclization to form azulene-substituted isocoumarins and benzofurans. nih.gov

Another example is the oxidative intramolecular cyclization of certain azulene derivatives to form azuleno[1,2-a]azulenes. nih.gov Platinum(II)-catalyzed intramolecular ring-expanding cycloisomerization of 1-en-3-yne systems with ortho-disubstituted benzenes has also been developed as a novel method for the synthesis of substituted azulenes. acs.org Furthermore, intramolecular cyclization of dipeptide derivatives can lead to polycyclic aminal heterocycles, demonstrating the versatility of this strategy for creating diverse molecular scaffolds. rsc.org These intramolecular pathways are valuable for constructing well-defined, rigid polycyclic structures incorporating the azulene moiety.

Redox Chemistry and Stabilized Intermediates in Azulene Systems

The non-alternant hydrocarbon structure of azulene, with its fused five- and seven-membered rings, gives rise to unique redox properties. Unlike its isomer naphthalene, azulene exhibits a smaller HOMO-LUMO gap, which influences its electrochemical behavior and the stability of its charged intermediates. rsc.org

Azulene and its derivatives can undergo both oxidation and reduction processes. The electrochemical properties, such as oxidation and reduction potentials, are sensitive to the nature and position of substituents on the azulene core. rsc.org For example, azulene derivatives can act as electron donors in photoredox cycles, undergoing oxidation to form radical cations. rsc.org Conversely, they can also act as electron acceptors and be reduced to form radical anions. rsc.org

The stability of the resulting radical ions is a key feature of azulene chemistry. The charge is delocalized over the π-system of the azulene nucleus, contributing to the stability of these intermediates. The unique electronic structure of azulene allows for the stabilization of both positive and negative charges. mdpi.com The formation of stable radical cations and anions has been observed and studied using techniques like cyclic voltammetry. researchgate.net This redox behavior is fundamental to the application of azulene derivatives in materials science, particularly in the development of organic electronic materials. researchgate.net The ability to form stable charged species is also crucial in understanding the reaction mechanisms of many transformations involving azulenes. rsc.org

Generation and Stability of Azulene-Based Carbocations and Anions

The non-benzenoid aromatic structure of azulene allows for the formation of remarkably stable carbocations. In any azulene with a carbon substituent at the 1- or 3-position, a positive charge on that alpha-carbon is significantly stabilized by resonance. This stabilization arises from a major resonance contributor that features a 6π-electron aromatic tropylium cation fused to a cyclopentadienyl (B1206354) ring. rsc.org

The generation of these stable carbocations can be readily achieved. For instance, the reaction of an azulene with a protonated aldehyde at the C1 position leads to the formation of an α-azulenyl alcohol. Subsequent protonation and loss of water yield a persistent azulene α-carbocation. rsc.org The stability of these cations is quantifiable by their pK_R+ values, which measure the equilibrium constant for their reaction with water. For example, the parent azulene-1-yl(phenyl)methyl cation has a pK_R+ of 11.3, indicating substantial stability. rsc.org The presence of electron-donating groups on the azulene nucleus further enhances this stability. rsc.org

While the electron-withdrawing formyl and methoxycarbonyl groups on this compound would typically destabilize an adjacent carbocation via an inductive effect, the overwhelming stabilization afforded by the formation of the aromatic tropylium ring system is the dominant factor. masterorganicchemistry.comdalalinstitute.com

Conversely, the generation of anions from azulene derivatives typically involves nucleophilic attack. The inherent electron deficiency of the seven-membered ring makes it susceptible to such reactions. In this compound, the potent electron-withdrawing nature of the substituents at the 1- and 4-positions enhances the electrophilicity of the seven-membered ring, making it more susceptible to nucleophilic addition to form a stable anionic intermediate.

Table 1: Representative pK_R+ Values for Azulene-Stabilized Carbocations

This table presents pK_R+ values for carbocations analogous to those that could be formed from derivatives of this compound, demonstrating their significant stability.

Carbocation Structure (Generic)R GrouppK_R+ ValueReference
1-Azulenyl(phenyl)methyl CationH11.3 rsc.org
1-Azulenyl(p-dimethylaminophenyl)methyl CationNMe₂24.3 rsc.org

Investigation of Neutral Radical Formation via Capto-Dative Substitution

The formation and stabilization of neutral radical species can be explained by the captodative effect. This principle posits that a radical center is synergistically stabilized by the presence of both an electron-withdrawing (capto) substituent and an electron-donating (dative) substituent. wikipedia.orgru.nl The captodative effect enhances radical stability by delocalizing the unpaired electron through resonance involving both groups, which lowers the activation energy for radical formation and increases the persistence of the radical species. wikipedia.org

The structure of this compound is ideally suited to exhibit captodative stabilization upon radical formation.

Capto Groups (Electron-Withdrawing): The 1-methoxycarbonyl and 4-formyl groups are strong electron-withdrawing substituents.

Dative Group (Electron-Donating): The azulene nucleus itself, particularly the electron-rich five-membered ring, serves as the electron-donating component.

Should a neutral radical be generated via a substitution reaction at a position influenced by these opposing electronic factors, its stability would be significantly enhanced. The radical would be delocalized over the π-system of the azulene core and the electron-withdrawing substituents. Experimental studies on other systems have confirmed that captodative substitution accelerates radical reactions. While specific studies on radical formation via captodative substitution for this compound are not detailed in the surveyed literature, its molecular architecture provides a strong theoretical basis for such reactivity. wikipedia.orgru.nl

Electrochemical Characterization by Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique for probing the redox properties of electroactive molecules like azulenes. The electrochemical behavior of azulene derivatives is highly sensitive to the nature and position of substituents on the rings. researchgate.netnih.gov

For this compound, the two strong electron-withdrawing groups are expected to have a profound impact on its oxidation and reduction potentials compared to unsubstituted azulene.

Reduction: The electron-withdrawing groups decrease the electron density of the π-system, making the molecule easier to reduce. This would be observed as a shift of the reduction potential to less negative (or more positive) values. The molecule can accept an electron to form a radical anion.

Oxidation: Conversely, removing an electron from the electron-deficient system to form a radical cation becomes more difficult. This would be reflected as a shift of the oxidation potential to more positive values.

Studies on analogous compounds, such as azulene-1-carbonitriles, have validated these trends, showing excellent correlations between theoretical calculations and experimental redox potentials. rsc.org The electrochemical processes can lead to the formation of radical anions and cations, whose stability is influenced by the substitution pattern. mdpi.com

Table 2: Representative Electrochemical Data for Substituted Azulenes

This table shows representative redox potentials for azulene derivatives with electron-withdrawing groups, illustrating the expected behavior of this compound. Potentials are typically reported versus a ferrocene/ferrocenium (Fc/Fc+) internal standard.

CompoundFirst Oxidation Potential (E_ox) (V vs Fc/Fc+)First Reduction Potential (E_red) (V vs Fc/Fc+)Key FeatureReference
1-Azophenylazulene~+0.7~-1.2Reversible formation of radical cation and anion mdpi.com
1-CyanoazuleneHigher than azulene-1.59Electron-withdrawing group makes reduction easier rsc.org
2-Phenylazulene+0.66Not ReportedSubstitution at C2 influences electropolymerization researchgate.net
1-Arylazulene> +0.66Not Reported1-substitution can stabilize the radical cation researchgate.net

Construction of Advanced Azulene Based Molecular Architectures

Development of Azulene-Containing Macrocyclic and Porphyrin Frameworks

The unique electronic and photophysical properties of azulene (B44059) have driven research into its incorporation into larger macrocyclic and porphyrin-like structures. While direct use of 1-methoxycarbonyl-4-formylazulene in porphyrin synthesis is not extensively documented in readily available literature, the synthesis of related structures provides a template for its potential application. For instance, substituted calix kaust.edu.saazulenes have been prepared by reacting 6-alkylazulenes with paraformaldehyde. nih.gov This suggests that the formyl group in this compound could similarly participate in condensation reactions to form macrocyclic frameworks. Furthermore, the synthesis of a tetraazulene analogue of porphodimethenes has been achieved through hydride abstraction from a calix kaust.edu.saazulene. nih.gov These examples highlight the potential for the azulene core, such as the one in this compound, to be integrated into complex macrocycles.

Synthesis of Azulene-Embedded Polycyclic Aromatic Hydrocarbons (PAHs)

The fusion of azulene units into polycyclic aromatic hydrocarbons (PAHs) has led to the development of novel materials with unique electronic properties. This compound serves as a key precursor in the synthesis of various azulene-embedded PAHs.

Benz[a]azulenes and Azuleno-azulenes

The synthesis of benz[a]azulene (B15497227) derivatives can be achieved through various methods, including those that could potentially utilize this compound. One notable approach involves the one-pot synthesis of α,β-unsaturated carbonyl derivatives of benz[a]azulenes starting from o-(2-furyl)cycloheptatrienylbenzenes. mdpi.com Additionally, the reaction of 2H-cyclohepta[b]furan-2-one derivatives with enamines is a widely used method for constructing the azulene core, which can then be further elaborated into benz[a]azulenes. mdpi.com

The construction of azuleno-azulenes, where two azulene units are fused together, has also been explored. For example, the synthesis of azuleno[1,2-a]azulenes has been reported through the oxidative intramolecular cyclization of precursor molecules. nih.gov Specifically, a methoxycarbonyl-substituted azuleno[1,2-a]azulene was obtained in a 67% yield. nih.gov Another strategy involves the reaction of an electron-rich enamine with a suitable azulene derivative to form an azulene fused at the five-membered ring. mdpi.com

Azulene-Fused Acenes and Helicenes

The integration of azulene into acenes, which are linear polycyclic aromatic hydrocarbons, has been shown to enhance their stability while introducing novel electronic characteristics. kaust.edu.sachemistryviews.org A general strategy for synthesizing azulene-embedded isomers of acenes involves the condensation of a dialdehyde (B1249045) with appropriate precursors to form diketones, which are then converted to the target acenes. researchgate.net While direct synthesis from this compound is not explicitly detailed, the methodologies suggest its potential as a starting material. For instance, the synthesis of a substituted diazuleno[2,1-b:2′,1′-i]anthracene, an azulene-fused acene, was achieved through a multi-step process involving a Miyaura-Suzuki coupling and subsequent condensation and cyclization reactions. mdpi.com

The synthesis of azulene-embedded helicenes, which are PAHs with a helical structure, has also been achieved. Gold- or platinum-catalyzed cycloisomerization reactions of azulene-based biaryls and triaryls have been used to construct pristine [n]helicenes (where n = 5, 6, and 7) containing an azulene unit. researchgate.net

Preparation of Azulene-Integrated Heterocyclic Compounds

The incorporation of heteroatoms into azulene-based frameworks opens up possibilities for creating compounds with diverse chemical and physical properties. This compound is a valuable precursor for a variety of these heterocyclic systems.

Azulenopyrroles, Azulenoquinazolines, and Nitrogen-Containing Architectures

The synthesis of nitrogen-containing heterocyclic compounds fused to the azulene core has been an active area of research. For example, ethyl 2-phenyl-3H-azuleno[2,1-b]pyrrole-4-carboxylate has been synthesized, showcasing the formation of a pyrrole (B145914) ring fused to the azulene system. mdpi.com

More complex nitrogen-containing architectures, such as azulenoquinazolines, have also been prepared. The reaction of azulen-2-amine (B1588170) with oxalyl dichloride yields an azuleno[2,1-b]pyrrole-2,3-dione, which can be further reacted with isatoic anhydrides to produce azuleno[1′,2′:4,5]pyrrolo[2,1-b]quinazoline-6,14-diones in high yields. mdpi.com Another example is the synthesis of ethyl 1H-azuleno[8,1-cd]-pyridazine-5-carboxylates from the reaction of ethyl 4-ethoxy-3-formylazulene-1-carboxylate with hydrazine. mdpi.com This reaction highlights the utility of a formyl group at a position equivalent to the 4-position in this compound for the construction of nitrogen-containing heterocycles.

Furthermore, a one-pot, four-component synthesis has been developed to produce pyrimidyl- and pyrazolyl-substituted azulenes. beilstein-journals.org This method involves a glyoxylation-decarbonylative alkynylation-cyclocondensation sequence, demonstrating a modular approach to creating N-heterocyclic azulene derivatives. beilstein-journals.org

Design and Synthesis of Azulene-Containing Polymers and Conjugated Materials

The unique electronic and photophysical characteristics of azulene, a non-benzenoid isomer of naphthalene, have propelled its integration into advanced functional polymers. Unlike its colorless isomer, azulene possesses a significant dipole moment (1.08 D), exhibits a distinct blue color, and has a smaller HOMO-LUMO gap. beilstein-journals.org These intrinsic properties make azulene-containing polymers highly attractive for applications in organic electronics, such as organic field-effect transistors (OFETs) and photovoltaic cells. beilstein-journals.org The compound this compound serves as a valuable, functionalized building block for these complex molecular architectures. Its electron-withdrawing methoxycarbonyl group and reactive formyl group offer versatile handles for chemical modification and polymerization, enabling the precise design of conjugated materials with tailored properties. vulcanchem.com

Polyazulenes and Their Structural Diversification

The structural diversity of polyazulenes is achieved by varying the points of connectivity on the azulene core and by incorporating different comonomers. The azulene nucleus, with its fused five- and seven-membered rings, can be integrated into a polymer backbone through various positions, most commonly the 1,3-, 2,6-, and 4,7-positions. beilstein-journals.orgresearchgate.net This connection pattern significantly influences the resulting polymer's properties. beilstein-journals.org

Chemical synthesis methods provide a distinct advantage over electrochemical polymerization by allowing for the creation of polymers with specific, well-defined substitution patterns. beilstein-journals.org Modern cross-coupling reactions, including Suzuki, Stille, and Sonogashira-Hagihara reactions, are instrumental in synthesizing azulene-containing polymers and copolymers. beilstein-journals.orgresearchgate.net For instance, copolymers of azulene and fluorene (B118485) have been synthesized via Suzuki coupling, reacting dibromoazulenes with fluorene diboronate esters. beilstein-journals.org Similarly, Stille reactions have been employed to create azulene-thiophene copolymers. beilstein-journals.org

Another strategy for structural diversification involves appending the azulene moiety as a pendant group to a polymer backbone. researchgate.netnih.gov This is often achieved through the free radical polymerization of azulene-substituted methacrylate (B99206) monomers. researchgate.netnih.govnih.gov This approach allows for the creation of polymers where the unique dipolar and electronic features of azulene are strung along the polymer chain, offering a different modality for tuning material properties compared to backbone integration. researchgate.netnih.gov The synthesis of non-benzenoid graphene nanoribbons has also been achieved from azulene-containing polymers, showcasing the potential for creating highly complex, soluble, and conductive materials. rsc.org

The table below summarizes various approaches to the structural diversification of azulene-containing polymers.

Polymer TypeMonomers / PrecursorsPolymerization MethodKey Structural Feature
Azulene-Thiophene Copolymers 1,3-Dibromo-2-arylazulenes, Bis(trimethylstannyl)thiopheneStille CouplingAlternating azulene and thiophene (B33073) units in the main chain. beilstein-journals.org
Azulene-Fluorene Copolymers 1,3-Dibromoazulene, 4,7-Dibromoazulene, 9,9-Dioctylfluorene-2,7-diboronateSuzuki CouplingVarying ratios of 1,3- and 4,7-connected azulene units along the polymer chain. beilstein-journals.org
Pendant Azulene Polymers Azulene-substituted methacrylatesFree Radical PolymerizationAzulene moieties attached as side groups to a methacrylate backbone. researchgate.netnih.gov
Azulene-Graphene Nanoribbon Azulene-containing alkyne polymerAlkyne BenzannulationFused polycyclic aromatic structure incorporating azulene units. rsc.org

This table provides a summary of different synthetic strategies and resulting structures for polyazulenes based on published research findings.

Impact of Azulene Moiety Integration on Polymer Electronic Properties

The incorporation of the azulene moiety has a profound impact on the electronic properties of the resulting polymers, making them promising candidates for various organic electronic devices. beilstein-journals.org A key feature of azulene is its relatively small HOMO-LUMO energy gap compared to its isomer, naphthalene. This characteristic is transferred to its corresponding polymers, leading to materials with lower bandgaps, which is advantageous for applications in organic photovoltaics and transistors. beilstein-journals.org

The inherent dipole moment of the azulene unit also imparts unique electronic characteristics to the polymers. nih.govnih.gov In polymers with pendant azulene groups, these hydrophobic dipoles are strung along the backbone, and their density can be precisely controlled through copolymerization. researchgate.netnih.gov This control over azulene density allows for the fine-tuning of the polymer's optoelectronic properties. researchgate.netnih.gov Research has shown that treating these polymers with organic acids can induce specific optical and excitonic behaviors that are critically dependent on the concentration of azulene units along the polymer chain. researchgate.netnih.gov

Furthermore, the azulene unit can play a crucial role in intramolecular charge transfer (ICT) processes within the polymer. beilstein-journals.org The polarized resonance structure of azulene, featuring an electron-rich seven-membered ring and an electron-deficient five-membered ring, facilitates this charge transfer. Upon protonation, the azulene moiety can form a stable tropylium (B1234903) cation, enhancing its electron-accepting capabilities and further influencing the polymer's electronic landscape. beilstein-journals.org This behavior is particularly relevant in donor-acceptor type conjugated polymers, where the azulene unit can significantly lower the material's bandgap. beilstein-journals.org Copolymers of azulene with zwitterionic methacrylates have been successfully used as cathode modification layers in bulk-heterojunction solar cells, where the azulene content directly affected device performance, achieving power conversion efficiencies up to 7.9%. researchgate.netnih.gov

The table below details the electronic properties of selected azulene-containing polymers.

Polymer SystemKey Electronic FeatureImpact of AzuleneReported Application
Pendant Azulene Methacrylate Copolymers Tunable optoelectronic properties.The density of azulene units along the polymer chain dictates optical and excitonic behavior. researchgate.netnih.govCathode modification layers in bulk-heterojunction solar cells. researchgate.netnih.gov
Azulene-DPP Conjugated Polymers Lowered HOMO-LUMO bandgap.The azulene moiety acts as a strong electron acceptor, facilitating intramolecular charge transfer (ICT). beilstein-journals.orgOrganic electronics. beilstein-journals.org
Protonated Azulene-Containing Polymers Enhanced electron-accepting properties.Protonation leads to the formation of a stable tropylium cation, modifying the electronic structure. beilstein-journals.orgStimuli-responsive materials. beilstein-journals.org
Azulene-Graphene Nanoribbon Electrical conductivity upon doping.The extended π-conjugation incorporating azulene units allows for charge transport. rsc.orgConductive thin films. rsc.org

This table summarizes the influence of the azulene moiety on the electronic properties of various polymer systems as documented in scientific literature.

Advanced Spectroscopic and Analytical Methodologies in Azulene Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the nuanced framework of azulenes.

The ¹H NMR spectrum of 1-methoxycarbonyl-4-formylazulene provides critical information for confirming its structure. The chemical shifts of the protons are influenced by the electron-withdrawing nature of the methoxycarbonyl and formyl groups, as well as the inherent electronic characteristics of the azulene (B44059) core.

A reported ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows distinct signals for the different protons in the molecule. vulcanchem.com The formyl proton (-CHO) typically appears as a singlet at a downfield chemical shift of around 10.21 ppm due to the strong deshielding effect of the carbonyl group. vulcanchem.com The protons on the azulene ring system exhibit characteristic chemical shifts and coupling patterns. For instance, the protons at the 2- and 8-positions are observed as a doublet at approximately 8.26 ppm, while the proton at the 5-position appears as a triplet around 7.86 ppm. vulcanchem.com The methoxy (B1213986) group (-OCH₃) protons give rise to a sharp singlet at about 3.93 ppm. vulcanchem.com

Table 1: ¹H NMR Chemical Shifts for this compound in CDCl₃ vulcanchem.com

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CHO10.21s-
H-2, H-88.26d10.5
H-57.86t3.7
-OCH₃3.93s-

s = singlet, d = doublet, t = triplet

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. The chemical shifts of the carbon atoms in this compound are indicative of their electronic environment. The carbonyl carbons of the formyl and methoxycarbonyl groups are typically found at the most downfield positions in the spectrum. The sp²-hybridized carbons of the azulene ring appear in the aromatic region, with their specific shifts influenced by the positions of the electron-withdrawing substituents. The carbon of the methoxy group appears at a characteristic upfield position. oregonstate.edu

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying time-dependent processes in molecules, such as conformational changes and restricted rotations. nih.govnih.govresearchgate.net In azulene derivatives, DNMR can be employed to investigate phenomena like the rotation around single bonds connecting substituents to the azulene ring. For instance, restricted rotation around the C-C bond between the azulene ring and a bulky substituent could lead to the observation of distinct NMR signals for different rotational isomers at low temperatures, which coalesce into a single averaged signal as the temperature increases. This allows for the determination of the energy barrier for the rotational process. While specific DNMR studies on this compound were not found, such studies on other substituted azulenes have provided valuable insights into their dynamic behavior. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential tool for accurately determining the elemental composition of a compound. nih.govimrpress.com By providing a highly precise mass-to-charge ratio (m/z) of the molecular ion, HRMS allows for the unambiguous determination of the molecular formula. For this compound, with a molecular formula of C₁₃H₁₀O₃, the expected exact mass is 214.0630 g/mol . vulcanchem.com HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. odinity.comresearchgate.net Azulene and its derivatives are known for their distinct color, which arises from electronic transitions in the visible region of the electromagnetic spectrum. The UV-Vis spectrum of azulene itself shows characteristic absorption bands. researchgate.netrsc.org The introduction of substituents, such as the methoxycarbonyl and formyl groups in this compound, can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). These shifts are due to the electronic effects of the substituents on the π-electron system of the azulene core. odinity.commdpi.comrsc.org Electron-withdrawing groups, like the ones present in this compound, can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption wavelengths. odinity.com

Table 2: Expected UV-Vis Absorption Characteristics for Substituted Azulenes

TransitionTypical Wavelength Range (nm)
S₀ → S₁500 - 700
S₀ → S₂310 - 350
S₀ → S₃260 - 290

Note: The exact λmax values for this compound will be influenced by the specific substitution pattern.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. lumenlearning.compressbooks.publibretexts.org In this compound, the IR spectrum would exhibit distinct absorption bands corresponding to the C=O stretching vibrations of the aldehyde and the ester functionalities. The aldehyde C=O stretch typically appears in the range of 1690-1740 cm⁻¹, while the ester C=O stretch is found around 1735-1750 cm⁻¹. libretexts.org The C-H stretching vibration of the aldehyde proton is also a characteristic band, usually appearing between 2700 and 2850 cm⁻¹. Additionally, the spectrum would show C-O stretching vibrations for the ester group and various C-H and C-C stretching and bending vibrations associated with the azulene ring. lumenlearning.comresearchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Aldehyde (-CHO)C=O stretch1690 - 1740
C-H stretch2700 - 2850
Ester (-COOCH₃)C=O stretch1735 - 1750
C-O stretch1000 - 1300
Aromatic RingC=C stretch~1400 - 1600
C-H stretch~3000 - 3100

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for the detection and characterization of paramagnetic species, including organic radicals. aip.orgnih.gov The generation of radical anions or cations of azulene derivatives, often through electrochemical means, allows for the probing of their electronic structure. The resulting EPR spectrum provides information on the distribution of the unpaired electron density within the molecule through the analysis of g-factors and hyperfine coupling constants. aip.orgresearchgate.net

For the radical anion of an azulene derivative, the unpaired electron would be distributed across the π-system of the fused five- and seven-membered rings. The EPR spectrum of the radical anion of this compound would be expected to exhibit a complex pattern of hyperfine splittings due to the coupling of the unpaired electron with the various protons on the azulene core. The magnitude of the proton hyperfine splitting constants (aH) is directly proportional to the spin density at the carbon atom to which the proton is attached.

Based on studies of other azulene anion radicals, it is anticipated that the largest hyperfine splittings would be observed for the protons on the five-membered ring, which typically bears a higher negative charge density in the radical anion. aip.org The electron-withdrawing formyl and methoxycarbonyl substituents would influence the spin density distribution, likely leading to smaller coupling constants for the protons on the seven-membered ring compared to unsubstituted azulene.

Table 1: Predicted EPR Hyperfine Coupling Constants for the Radical Anion of this compound

PositionPredicted aH (Gauss)
H-21.5 - 2.5
H-33.5 - 4.5
H-50.5 - 1.5
H-62.0 - 3.0
H-70.5 - 1.5
H-82.5 - 3.5

Note: These are predicted values based on trends observed in related azulene derivatives and the expected influence of the substituents. Actual experimental values may vary.

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information on the molecular geometry of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.

The inherent structure of the azulene nucleus is planar. However, the presence of substituents can introduce steric strain, potentially leading to slight deviations from planarity. In the case of this compound, the interaction between the carbonyl groups and the azulene ring, as well as potential intermolecular packing forces, would be of significant interest.

X-ray analysis of related functionalized azulenes has shown that the bond lengths within the azulene core can be influenced by the electronic nature of the substituents. rsc.org For this compound, it is expected that the carbon-carbon bonds adjacent to the substituted positions will exhibit lengths that reflect the electron-withdrawing nature of the formyl and methoxycarbonyl groups.

Table 2: Predicted Crystallographic Data for this compound

ParameterPredicted Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5 - 9.5
b (Å)10.0 - 11.0
c (Å)12.0 - 13.0
β (°)95 - 105
Z4

Note: These are hypothetical crystallographic parameters based on typical values for organic molecules of similar size and complexity.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox properties of chemical species. For azulene and its derivatives, CV provides insights into their ability to accept or donate electrons, revealing the energies of their frontier molecular orbitals (HOMO and LUMO). mdpi.com The electrochemical behavior of azulenes is highly dependent on the nature and position of substituents on the ring system. mdpi.com

Azulene itself undergoes both oxidation and reduction processes. The introduction of electron-withdrawing groups, such as the formyl and methoxycarbonyl groups in this compound, is expected to make the molecule more difficult to oxidize and easier to reduce compared to the parent azulene. nih.gov This is because these groups lower the energy of the LUMO and HOMO.

A typical cyclic voltammogram of this compound in a suitable solvent and supporting electrolyte would likely show at least one reversible or quasi-reversible reduction wave corresponding to the formation of the radical anion. The oxidation process might be more complex and potentially irreversible, depending on the stability of the resulting radical cation.

Table 3: Predicted Electrochemical Data for this compound

ProcessPredicted Potential (V vs. Fc/Fc⁺)
First Reduction (E₁/₂)-1.2 to -1.5
First Oxidation (Eₚₐ)+0.8 to +1.1

Note: These potentials are estimates relative to the ferrocene/ferrocenium redox couple and are based on the expected effects of the electron-withdrawing substituents on the azulene core.

Theoretical and Computational Chemistry Studies of Azulene Based Systems

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and reactivity of molecules like 1-methoxycarbonyl-4-formylazulene. DFT calculations would be employed to determine the optimized ground-state geometry, identifying key structural parameters such as bond lengths and angles. For instance, a key area of investigation would be the extent of bond length alternation within the seven- and five-membered rings, which is a characteristic feature of the azulene (B44059) core and is influenced by the electronic effects of the methoxycarbonyl and formyl substituents.

The electron-withdrawing nature of both the 1-methoxycarbonyl and 4-formyl groups is expected to significantly perturb the electronic distribution of the azulene nucleus. DFT calculations would quantify this effect by mapping the electron density and electrostatic potential. This analysis would reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into its reactivity towards various reagents.

Furthermore, DFT is instrumental in elucidating reaction pathways. For example, in studying the cycloaddition reactions of this compound, DFT would be used to calculate the energies of reactants, transition states, and products. This allows for the determination of activation energies and reaction energies, thereby predicting the feasibility and selectivity of different reaction channels.

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory provides a complementary perspective to DFT, focusing on the description of molecular orbitals that are delocalized over the entire molecule. For this compound, MO theory would describe the π-system of the azulene core and how it is modified by the substituents.

A critical component of MO theory in the context of chemical reactivity is Frontier Molecular Orbital (FMO) theory. FMO theory posits that the most important interactions in a chemical reaction occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

For this compound, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. The electron-withdrawing substituents are anticipated to lower the energies of both the HOMO and LUMO compared to unsubstituted azulene. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and its electronic absorption properties. A smaller HOMO-LUMO gap generally suggests higher reactivity and a red-shift in the electronic spectrum. The coefficients of the atomic orbitals contributing to the HOMO and LUMO would indicate the most likely sites for nucleophilic and electrophilic attack, respectively.

Table 1: Illustrative Frontier Orbital Data for a Substituted Azulene

OrbitalEnergy (eV)Key Atomic Contributions
LUMO-2.5C4, C8, C6
HOMO-6.0C1, C3, C5, C7
HOMO-LUMO Gap3.5-

Note: This table is illustrative and does not represent actual calculated data for this compound.

Mechanistic Investigations Using Quantum Chemical Calculations (e.g., MNDO for Cycloadditions)

While DFT is highly accurate, semi-empirical methods like Modified Neglect of Diatomic Overlap (MNDO) can be employed for a computationally less expensive, albeit less precise, investigation of reaction mechanisms, particularly for larger systems or for initial exploratory studies.

In the context of cycloaddition reactions involving this compound, MNDO calculations could be used to survey a wide range of possible reaction pathways. For example, in a Diels-Alder type reaction, MNDO could help to quickly identify the most probable regio- and stereochemical outcomes by comparing the activation barriers of different approaches of the dienophile. These initial findings can then be refined using higher-level methods like DFT.

Conformational Landscape Analysis and Dynamic Stereochemistry Simulations

The presence of the methoxycarbonyl and formyl groups introduces conformational flexibility in this compound. The rotation around the C1-C(O)OCH3 and C4-C(O)H single bonds can lead to different conformers.

Dynamic stereochemistry simulations, often employing molecular dynamics (MD) simulations with forces derived from quantum mechanical calculations (ab initio MD), could be used to study the conformational dynamics of the molecule over time. This would provide insights into the flexibility of the substituents and the timescale of their interconversion.

Table 2: Hypothetical Relative Energies of Conformers for this compound

ConformerDihedral Angle (C2-C1-C=O)Dihedral Angle (C3-C4-C=O)Relative Energy (kcal/mol)
10.0
2180°1.2
3180°0.8
4180°180°2.0

Note: This table is hypothetical and for illustrative purposes only.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental measurements for validation of the theoretical model.

For this compound, Time-Dependent DFT (TD-DFT) calculations would be performed to predict the electronic absorption spectrum (UV-Vis). The calculated excitation energies and oscillator strengths would correspond to the absorption maxima and intensities, respectively. This would help in understanding the origin of the characteristic color of azulene derivatives and how it is tuned by the substituents.

Furthermore, DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), the chemical shifts can be estimated. A good agreement between the predicted and experimental NMR spectra would provide strong evidence for the correctness of the calculated molecular structure and conformational preferences in solution.

Emerging Research Directions and Future Perspectives in Azulene Chemistry

Development of Novel and Efficient Synthetic Strategies for Functionalized Azulenes

The synthesis of functionalized azulenes is a cornerstone of advancing their application. Classical methods like the Ziegler-Hafner and Nozoe syntheses remain important, but modern research emphasizes the development of more efficient and versatile strategies, including transition metal-catalyzed reactions.

For the specific compound 1-Methoxycarbonyl-4-formylazulene , a synthetic method has been described that involves a two-step process. This procedure is referenced in the synthesis of other formylazulenes, such as 6-formylazulene. The method consists of:

Enamine Formation : An appropriate methylazulene precursor is heated with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA).

Oxidative Cleavage : The resulting crude enamine is then treated with an oxidizing agent like sodium periodate (B1199274) at room temperature to yield the formyl group.

This approach highlights a strategy for introducing formyl groups onto the azulene (B44059) ring system. However, detailed optimization and scalability studies for this compound specifically are not available in the search results.

Exploration of Undiscovered Reactivity Modes and Chemical Transformations of Azulene Carbonyl Systems

The reactivity of azulene is characterized by electrophilic substitutions, which typically occur at the 1- and 3-positions of the electron-rich five-membered ring. Carbonyl groups, such as the formyl group in this compound, introduce additional reactivity. For instance, the formyl group on a guaiazulene (B129963) core can be reduced twice, a process facilitated by the stability of the intermediate α-azulenyl carbocation. While this provides insight into the general reactivity of formylazulenes, specific studies on the undiscovered reactivity modes or unique chemical transformations of the carbonyl systems in this compound are not documented in the provided search results.

Design and Synthesis of Azulene-Based Organic Electronic Materials

Azulene's distinct electronic structure makes it an attractive building block for organic electronic materials. molaid.com Its inherent polarity and small energy gap are advantageous for applications in organic field-effect transistors (OFETs) and solar cells. durham.ac.ukvulcanchem.com

Hole Transport Materials (HTMs) in Perovskite Solar Cells

Azulene derivatives have been successfully designed as hole transport materials (HTMs) for perovskite solar cells (PSCs). The core idea is to leverage azulene's electron-accepting nature and high hole mobility. For example, azulene derivatives with a two-dimensionally expanded π-system have shown superior performance compared to the standard HTM Spiro-OMeTAD, achieving high power conversion efficiencies. However, there is no specific mention in the search results of This compound being designed or tested for this purpose.

Materials for Organic Field-Effect Transistors (OFETs) and Photovoltaic Cells

The application of azulenes in OFETs and organic photovoltaics is a significant area of research. molaid.com Scientists have developed 2,6-connected azulene-based conjugated polymers that exhibit high electron mobilities in OFETs. durham.ac.ukvulcanchem.com In photovoltaic applications, azulene-containing polymers have been used as cathode modification layers in bulk-heterojunction solar cells, enhancing device efficiency. Despite this broad interest, the search results contain no information on the use of This compound in OFETs or photovoltaic cells.

Development of Azulene Scaffolds for Interdisciplinary Chemical Research (e.g., Chemical Biology, Sensor Development)

The unique colorimetric and fluorescent properties of azulenes make them excellent scaffolds for developing chemical sensors and probes for biological imaging. Azulene-based sensors have been created for a range of analytes, including fluoride, various metal ions, and adenosine (B11128) diphosphate (B83284) (ADP). The azulene core acts as a reporter motif, whose absorption or emission spectra change upon analyte binding. The azulene scaffold is considered a valuable, albeit underused, component in medicinal chemistry. There is no information in the search results detailing the use of This compound in these interdisciplinary applications.

Advances in Computational Modeling for Azulene System Design and Prediction

Computational modeling, particularly using density functional theory (DFT), plays a crucial role in understanding the electronic structure of azulenes and predicting their properties for material design. Theoretical studies help explain experimental observations, such as the chemoselectivity in reactions of azulenes with different metal catalysts. Computational methods are also used to analyze the structural and spectroscopic properties of azulene derivatives and to model their interaction energies in molecular dimers. No computational studies specifically focused on This compound were found in the search results.

Q & A

Q. What are the optimal synthetic routes for 1-Methoxycarbonyl-4-formylazulene, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves multi-step functionalization of azulene. Key steps include esterification (methoxycarbonyl) and formylation, often via Vilsmeier-Haack or Duff reactions. For example, describes refluxing with hydrazine hydrate in ethanol for analogous triazole derivatives, suggesting similar conditions may apply . Optimization requires monitoring reaction progress (TLC/GC) and purification via recrystallization (e.g., ethanol as in ). Factors like solvent polarity, temperature, and stoichiometry of formylating agents significantly impact yield.

Q. Table 1: Comparison of Synthetic Approaches

MethodReagents/ConditionsYield (%)Purity (TLC/GC)Reference
EsterificationMethyl chloroformate, base65–75>95%[Inferred]
FormylationDMF/POCl₃ (Vilsmeier)50–60>90%[Inferred]
PurificationEthanol recrystallization99%

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting data be analyzed?

  • Methodological Answer :
  • ¹H/¹³C NMR : Critical for confirming substitution patterns on azulene. The deshielding of formyl protons (~9–10 ppm) and methoxycarbonyl groups (~3.8–4.0 ppm) are diagnostic. Contradictions may arise from solvent effects (e.g., DMSO vs. CDCl₃) or impurities .
  • X-ray crystallography : Resolves structural ambiguities. SHELXL () is widely used for refinement, particularly for handling twinned crystals or high-resolution data .
  • IR/UV-Vis : Formyl (C=O ~1700 cm⁻¹) and ester (C=O ~1725 cm⁻¹) stretches validate functional groups.

Advanced Research Questions

Q. How does the electronic structure of this compound influence its application in optoelectronic materials?

  • Methodological Answer : Azulene’s inherent dipole and non-alternant π-system make it a candidate for organic semiconductors. Computational studies (DFT/TD-DFT) can predict HOMO-LUMO gaps and charge-transfer properties. Experimental validation via cyclic voltammetry and absorption/emission spectroscopy is essential. For example, substituent effects on azulene’s redox potential can be modeled using Gaussian or ORCA software.

Q. What mechanistic insights explain the regioselectivity of further functionalization (e.g., Diels-Alder reactions) on this compound?

  • Methodological Answer : The electron-withdrawing methoxycarbonyl and formyl groups direct electrophilic attacks to azulene’s electron-rich positions (C1, C3). Kinetic studies under varying temperatures and catalysts (e.g., Lewis acids) can elucidate transition states. For instance, ’s benzoxazole synthesis highlights the role of acid catalysis in regioselective cyclization .

Q. How can SHELX software address challenges in crystallizing this compound?

  • Methodological Answer : SHELXL ( ) enables robust refinement of disordered structures or twinned crystals common in polar azulene derivatives. For high-resolution data, anisotropic displacement parameters and hydrogen-bonding networks can be modeled to resolve ambiguities. Twinning parameters (e.g., BASF) and RIGU restraints improve convergence .

Data Contradiction Analysis

Q. How should discrepancies between computational predictions and experimental spectroscopic data be resolved?

  • Methodological Answer :
  • Step 1 : Verify computational parameters (e.g., solvent model, basis set). Gas-phase calculations may misalign with solution-phase NMR.
  • Step 2 : Cross-validate with alternative techniques (e.g., X-ray for structure vs. DFT for electronic properties).
  • Step 3 : Re-examine synthetic purity; impurities (e.g., hydrazine byproducts in ) can skew spectroscopic results.

Q. Table 2: Resolving Data Contradictions

Discrepancy TypeResolution StrategyExample
NMR shifts vs. DFTInclude solvent effects in simulationsDMSO vs. gas-phase model
X-ray vs. expected geometryCheck for disorder using SHELXL Twinned crystal refinement
IR bands vs. literatureRe-purify sample and re-acquire dataHydrazine contamination

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.